molecular formula C11H14Br2O2 B8375006 1,5-Dibromo-2-isopropyl-4-(methoxymethoxy)benzene

1,5-Dibromo-2-isopropyl-4-(methoxymethoxy)benzene

Cat. No. B8375006
M. Wt: 338.04 g/mol
InChI Key: ICGQLYBYUBAGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09161945B2

Procedure details

To a solution of 2,4-dibromo-5-isopropylphenol (512 g, 1.74 mol) in chloroform (1.74 L), N,N-diisopropylethylamine (364 mL, 2.09 mol) was added, and cooled on ice. Chloromethyl methyl ether (159 mL, 2.09 mol) was added dropwise over 60 minutes, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was cooled on ice, and a 1M aqueous solution of sodium hydroxide (1.5 L) was added dropwise to separate the organic layer. The organic layer was washed with a 1M aqueous solution of sodium hydroxide (1.5 L) and water (1.5 L), and then dried over anhydrous magnesium sulfate. After filtering off the desiccant, the solvent was distilled off under reduced pressure. The resulting residue was purified by distillation under reduced pressure (0.93 to 1.5 hpa, 122° C. to 137° C.) to give 1,5-dibromo-2-isopropyl-4-(methoxymethoxy)benzene (548 g, 96%) as a light yellow oil.
Quantity
512 g
Type
reactant
Reaction Step One
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
1.74 L
Type
solvent
Reaction Step One
Quantity
159 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[OH:12].C(N(CC)C(C)C)(C)C.[CH3:22][O:23][CH2:24]Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Br:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([O:12][CH2:22][O:23][CH3:24])=[CH:4][C:5]=1[CH:9]([CH3:10])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
512 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Br)C(C)C)O
Name
Quantity
364 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.74 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
159 mL
Type
reactant
Smiles
COCCl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on ice
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
The organic layer was washed with a 1M aqueous solution of sodium hydroxide (1.5 L) and water (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the desiccant
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by distillation under reduced pressure (0.93 to 1.5 hpa, 122° C. to 137° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Br)OCOC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 548 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.